Benzil-D10

概要

説明

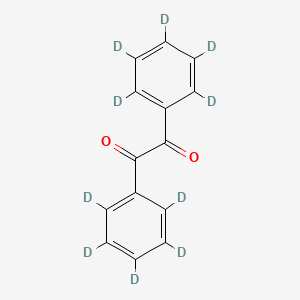

Benzil-D10, also known as 1,2-diphenylethane-1,2-dione, is a deuterated form of benzil. It is an organic compound with the molecular formula C14H10O2. This compound is characterized by the presence of two adjacent carbonyl groups flanked by two phenyl rings. This compound is commonly used in various scientific research applications due to its unique properties and stability.

準備方法

Synthetic Routes and Reaction Conditions

Benzil-D10 can be synthesized through the oxidation of benzoin. One common method involves the use of concentrated nitric acid as the oxidizing agent. The reaction is carried out by heating benzoin with nitric acid in a round-bottomed flask until the evolution of nitrogen oxides ceases. The reaction mixture is then poured into cold water to precipitate the yellow solid benzil, which is subsequently filtered and recrystallized from ethanol .

Industrial Production Methods

Industrial production of this compound typically involves the same oxidation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of alternative oxidizing agents such as iodine in the presence of water, which provides a more environmentally friendly approach .

化学反応の分析

Types of Reactions

Benzil-D10 undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form benzilic acid through the benzilic acid rearrangement reaction.

Reduction: This compound can be reduced to benzoin using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium hydroxide in aqueous solution.

Reduction: Sodium borohydride in ethanol.

Substitution: Various electrophiles in the presence of catalysts.

Major Products Formed

Benzilic acid: Formed from the oxidation of this compound.

Benzoin: Formed from the reduction of this compound.

科学的研究の応用

Nonlinear Optical Applications

Benzil-D10 is recognized for its significant nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics.

- NLO Materials : Studies have shown that benzil can be incorporated into silica matrices to create nanocomposites that exhibit enhanced NLO characteristics. The first-order hyperpolarizability of benzil is reported to be esu, which is significantly higher than that of urea, indicating its potential as a material for frequency conversion processes such as second harmonic generation (SHG) .

- Nanocrystal Synthesis : Research indicates that nanosized benzil crystals retain their structural properties when embedded in mesoporous silica, demonstrating mechanical stability and potential for application in advanced optical devices .

Biological Metabolism and Clinical Applications

This compound has shown promise in biological studies, particularly concerning enzyme interactions and metabolic processes.

- Enzyme Activation : Benzil acts as a potent activator for microsomal epoxide hydrolase, enhancing its activity significantly at low concentrations (0.3 mM). This activation is specific and suggests potential therapeutic applications in drug metabolism .

- Radical Scavenging Properties : Benzil derivatives exhibit radical scavenging capabilities, which may be beneficial in clinical settings for managing oxidative stress-related conditions .

Catalysis

The compound has been investigated for its catalytic properties, particularly in the context of enzyme inhibition.

- Cholinesterase Inhibition : this compound and its analogues have been identified as selective inhibitors of carboxylesterases (CEs), with promising Ki values in the low nanomolar range. This specificity indicates potential for developing therapeutic agents targeting CEs without affecting other related enzymes like acetylcholinesterase .

Spectroscopic Studies

This compound has been extensively studied using various spectroscopic techniques to understand its structural and vibrational characteristics.

- Vibrational Spectroscopy : Research utilizing quantum chemical calculations alongside experimental vibrational spectroscopic data has provided insights into the molecular structure of this compound. These studies help elucidate the interactions within the molecule and its derivatives .

Case Studies

作用機序

The mechanism of action of benzil-D10 involves its ability to undergo photochemical reactions. When exposed to ultraviolet radiation, this compound decomposes to form free-radical species, which can initiate polymerization reactions. This property makes it an effective photoinitiator in polymer chemistry . Additionally, the compound’s ability to participate in oxidation and reduction reactions allows it to be used in various synthetic pathways.

類似化合物との比較

Benzil-D10 is similar to other diketones such as benzil, diacetyl, and glyoxal. its deuterated nature provides enhanced stability and unique isotopic labeling, making it valuable in research applications. Compared to benzil, this compound offers improved performance in photoinitiation and reduced side reactions due to the presence of deuterium atoms .

List of Similar Compounds

Benzil: 1,2-diphenylethane-1,2-dione.

Diacetyl: 2,3-butanedione.

Glyoxal: Ethanedial.

This compound stands out due to its unique isotopic composition and enhanced stability, making it a valuable compound in various scientific and industrial applications.

生物活性

Benzil-D10, a deuterated derivative of benzil, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant studies and data.

- Molecular Formula : CDO

- Molecular Weight : 220.29 g/mol

- CAS Number : 77092-81-0

This compound is structurally similar to benzil (1,2-diphenylethane-1,2-dione), with the substitution of hydrogen atoms by deuterium. This modification can influence the compound's pharmacokinetics and metabolic pathways, making it a subject of interest in drug development.

Benzil and its derivatives exhibit various biological activities attributed to their ability to interact with cellular targets. The following mechanisms have been observed:

- Antioxidant Activity : this compound demonstrates significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Antimicrobial Effects : Research indicates that benzil derivatives possess antimicrobial activity against various pathogens, including bacteria and fungi.

- Anticancer Potential : Studies have shown that benzil and its analogs can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

Several studies have investigated the biological effects of benzil derivatives, including this compound:

- Study on Antimicrobial Activity : A study published in 2022 evaluated the antimicrobial properties of various benzil derivatives, including this compound. The results indicated that these compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anticancer Research : In another investigation, benzil was shown to induce apoptosis in human breast cancer cell lines through the activation of caspase pathways. The study highlighted the potential of this compound as a therapeutic agent in cancer treatment .

Pharmacokinetic Considerations

The incorporation of deuterium into this compound may alter its pharmacokinetic profile, potentially leading to improved metabolic stability and bioavailability compared to its non-deuterated counterpart. Research indicates that deuterated compounds can exhibit slower metabolic rates, which may enhance their therapeutic efficacy .

特性

IUPAC Name |

1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBFLDFSFBTLW-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。